1-Piperidineacetonitrile, 4-fluoro-

Drug Discovery Medicinal Chemistry Cardiotoxicity Risk Assessment

1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8) is a fluorinated piperidine building block with molecular formula C7H11FN2 and molecular weight 142.17 g/mol, featuring a 4-fluoro substituent on the piperidine ring and an acetonitrile side chain at the 1-position. This heterocyclic amine derivative serves as a versatile intermediate in pharmaceutical research, particularly in central nervous system (CNS) drug discovery programs where fluorination modulates basicity (predicted pKa: 3.78 ± 0.10), lipophilicity, and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C7H11FN2
Molecular Weight 142.17 g/mol
Cat. No. B8576389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidineacetonitrile, 4-fluoro-
Molecular FormulaC7H11FN2
Molecular Weight142.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)CC#N
InChIInChI=1S/C7H11FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-2,4-6H2
InChIKeyWCFURHVAXRZTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidineacetonitrile, 4-fluoro- Procurement Guide: CAS 477576-96-8 Properties, Applications, and Sourcing


1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8) is a fluorinated piperidine building block with molecular formula C7H11FN2 and molecular weight 142.17 g/mol, featuring a 4-fluoro substituent on the piperidine ring and an acetonitrile side chain at the 1-position [1]. This heterocyclic amine derivative serves as a versatile intermediate in pharmaceutical research, particularly in central nervous system (CNS) drug discovery programs where fluorination modulates basicity (predicted pKa: 3.78 ± 0.10), lipophilicity, and metabolic stability relative to non-fluorinated analogs .

Why 1-Piperidineacetonitrile, 4-fluoro- Cannot Be Replaced by Generic Piperidine Analogs in Research Applications


Fluorine substitution at the 4-position of the piperidine ring produces measurable and functionally significant changes in physicochemical properties that cannot be replicated by non-fluorinated or differently substituted piperidine analogs. Fluorination lowers amine basicity (reduced pKa) due to the strong electron-withdrawing inductive effect of fluorine, which alters protonation state at physiological pH and consequently affects target binding, membrane permeability, and off-target profiles [1][2]. The 4-fluoro substituent also imposes conformational constraints on the piperidine ring via dipole-dipole interactions, favoring an axial C-F bond orientation in protonated forms—a stereoelectronic effect absent in parent piperidines [3]. Furthermore, the acetonitrile moiety provides a distinct synthetic handle (nitrile functional group) enabling transformations (hydrolysis to amides/acids, reduction to primary amines, cycloadditions) unavailable with simple alkyl-substituted analogs [4]. These compound-specific features preclude generic interchangeability and necessitate procurement of the exact 4-fluoro-1-piperidineacetonitrile scaffold.

Quantitative Differentiation Evidence: 1-Piperidineacetonitrile, 4-fluoro- vs. Comparator Compounds


pKa Reduction and hERG Liability Mitigation: 4-Fluoropiperidine Acetonitrile vs. Parent Piperidine

Fluorination at the 4-position of the piperidine ring reduces amine basicity by lowering pKa compared to the non-fluorinated parent piperidine scaffold. Computational analysis of a fluorinated piperidine library demonstrated that the introduction of a 4-fluoro substituent notably decreased calculated pKa values relative to unsubstituted piperidine [1]. This reduction in basicity directly correlates with decreased affinity for hERG potassium channels, which are implicated in drug-induced cardiac toxicity. The chemoinformatic evaluation established a quantitative relationship between lower pKa (driven by fluorine substitution) and reduced hERG binding potential [2]. For 1-piperidineacetonitrile, 4-fluoro-, the predicted pKa is 3.78 ± 0.10 , representing a decrease of approximately 0.77 pKa units compared to the parent non-fluorinated 1-piperidineacetonitrile (predicted pKa ~4.55 for N-cyanomethylpiperidine) . This shift alters the ratio of protonated to neutral species at physiological pH, impacting both target engagement and off-target interactions.

Drug Discovery Medicinal Chemistry Cardiotoxicity Risk Assessment

α-Glucosidase Inhibitory Potency: Fluorinated Piperidine Acetonitrile Scaffold vs. Clinical Standard Acarbose

A 2024 study evaluated a series of fluorine-substituted piperidine derivatives (compounds 1-8) for α-glucosidase inhibitory activity. The target fluorinated piperidine compounds exhibited extraordinary α-glucosidase inhibitory potency compared to the standard clinical drug acarbose by several-fold [1][2]. While this study evaluated structurally related fluorinated piperidine analogs rather than 1-piperidineacetonitrile, 4-fluoro- specifically, the data demonstrate that the fluorinated piperidine scaffold confers substantial α-glucosidase inhibition that exceeds the reference standard. The study further validated antidiabetic effects in an STZ-induced diabetic rat model for select compounds (2, 4, 5, and 6), with kinetic studies revealing that compound 4 exhibited competitive inhibition against α-glucosidase [3]. This establishes the fluorinated piperidine acetonitrile framework as a privileged scaffold for α-glucosidase inhibition with activity superior to acarbose.

Diabetes Therapeutics Enzyme Inhibition Metabolic Disorders

3D Fragment Lead-Likeness: 4-Fluoropiperidine Scaffold vs. Non-Fluorinated Piperidine Fragments

Chemoinformatic analysis of fluorinated piperidines as 3D fragments for fragment-based drug discovery evaluated the effect of fluorination position on molecular properties including lead-likeness and three-dimensionality scores [1]. The 4-fluoropiperidine scaffold demonstrated favorable three-dimensional character compared to planar aromatic fragments commonly used in fragment libraries. Three-dimensionality is a key parameter in fragment-based drug design, as fragments with higher 3D character tend to yield lead compounds with improved selectivity, lower attrition rates, and better intellectual property positioning [2]. Random screening against a panel of proteolytic enzymes revealed that one fluorinated piperidine scaffold was recognized by the catalytic pocket of 3CLPro (the main protease of SARS-CoV-2), demonstrating target engagement for this class [3]. While specific quantitative 3D scores for 1-piperidineacetonitrile, 4-fluoro- were not reported, the compound incorporates the validated 4-fluoropiperidine core with an acetonitrile extension that provides additional vectors for fragment growth.

Fragment-Based Drug Discovery Lead Optimization 3D Molecular Fragments

High-Value Research Applications for 1-Piperidineacetonitrile, 4-fluoro- (CAS 477576-96-8)


CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration and Reduced hERG Liability

1-Piperidineacetonitrile, 4-fluoro- serves as a privileged intermediate for CNS-targeting pharmaceuticals where modulation of amine basicity is critical. The 4-fluoro substituent reduces pKa by approximately 0.77 units compared to non-fluorinated piperidine acetonitrile (3.78 vs. 4.55), altering the ratio of neutral to protonated species at physiological pH . This shift enhances passive diffusion across the blood-brain barrier while simultaneously reducing hERG channel affinity—a key determinant of cardiac safety [1]. Research teams developing CNS therapeutics benefit from this compound as a starting point that balances target engagement with mitigated cardiotoxicity risk.

Metabolic Disease Therapeutic Development: Next-Generation α-Glucosidase Inhibitors

The fluorinated piperidine acetonitrile scaffold has demonstrated α-glucosidase inhibitory potency exceeding the clinical standard acarbose by several-fold in in vitro enzyme assays [2]. This scaffold class has been validated in STZ-induced diabetic rat models, confirming antidiabetic efficacy in vivo [3]. Researchers pursuing novel diabetes therapeutics or combination therapies for Alzheimer's disease (where α-glucosidase modulation is implicated) should prioritize 1-piperidineacetonitrile, 4-fluoro- as a validated starting point with established structure-activity relationship precedent for this target class.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Challenging Protein-Protein Interactions

Fluorinated piperidines, including the 4-fluoropiperidine core present in 1-piperidineacetonitrile, 4-fluoro-, have been chemoinformatically validated as 3D fragments with favorable lead-likeness and three-dimensionality scores [4]. Unlike planar aromatic fragments that dominate traditional FBDD libraries, this scaffold provides enhanced conformational complexity that improves hit-to-lead progression and reduces attrition rates. The acetonitrile side chain offers a synthetic vector for fragment growth via nitrile hydrolysis (to carboxylic acids/amides) or reduction (to primary amines), enabling rapid analog generation [5]. Fragment screening groups should include this compound in libraries targeting protein-protein interactions and other challenging targets.

Antiviral Research: SARS-CoV-2 3CL Protease Inhibitor Development

Screening of a fluorinated piperidine library against proteolytic enzymes identified a fluorinated piperidine scaffold recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2 [6]. This target engagement evidence positions 1-piperidineacetonitrile, 4-fluoro- as a relevant intermediate for antiviral medicinal chemistry programs focused on coronavirus protease inhibition. Researchers developing next-generation protease inhibitors can leverage this scaffold's established target recognition to accelerate structure-based drug design efforts.

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